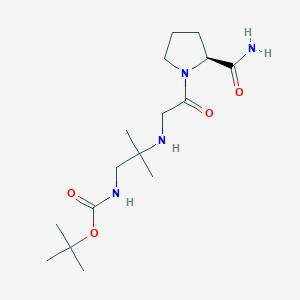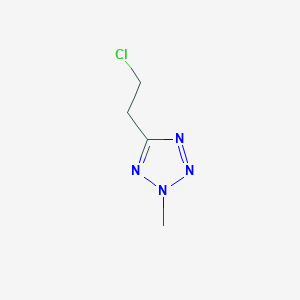
5-(2-Chloroethyl)-2-methyl-2h-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloroethyl)-2-methyl-2h-tetrazole is a heterocyclic organic compound that contains a tetrazole ring substituted with a 2-chloroethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole typically involves the reaction of 2-chloroethylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloroethyl)-2-methyl-2h-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The tetrazole ring can be reduced to form a triazole or an imidazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include triazoles and imidazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Chloroethyl)-2-methyl-2h-tetrazole is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be used to label biomolecules for imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of new chemotherapeutic drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole involves the formation of covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and the inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The tetrazole ring can also interact with various enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Chloroethyl)-2-methyl-2h-triazole
- 5-(2-Chloroethyl)-2-methyl-2h-imidazole
- 5-(2-Chloroethyl)-2-methyl-2h-pyrazole
Uniqueness
5-(2-Chloroethyl)-2-methyl-2h-tetrazole is unique due to its tetrazole ring, which provides distinct chemical properties compared to other heterocycles. The presence of the chloroethyl group allows for specific interactions with biomolecules, making it a valuable compound in medicinal chemistry. Its versatility in undergoing various chemical reactions also makes it a useful building block in synthetic chemistry.
Propriétés
Numéro CAS |
15284-38-5 |
|---|---|
Formule moléculaire |
C4H7ClN4 |
Poids moléculaire |
146.58 g/mol |
Nom IUPAC |
5-(2-chloroethyl)-2-methyltetrazole |
InChI |
InChI=1S/C4H7ClN4/c1-9-7-4(2-3-5)6-8-9/h2-3H2,1H3 |
Clé InChI |
SMHGGIVEMMHOCT-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


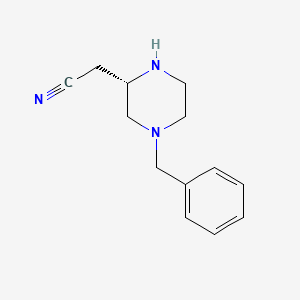
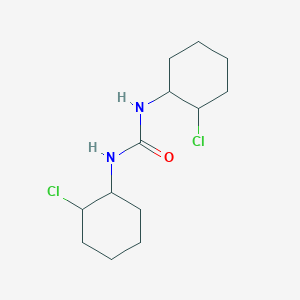
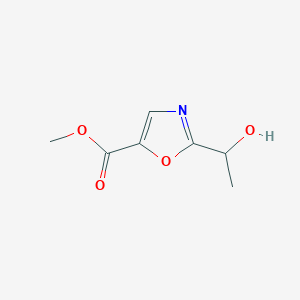
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
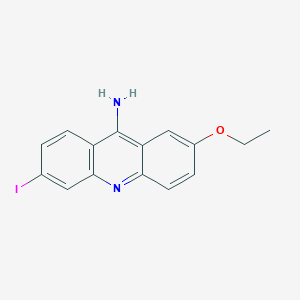


![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)


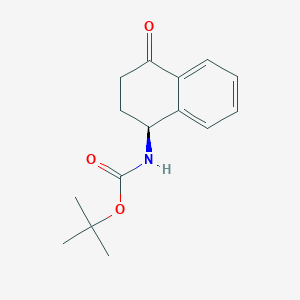
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
